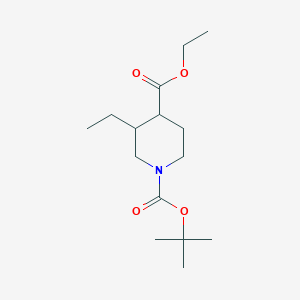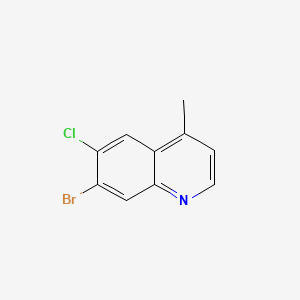![molecular formula C11H16O3 B15364690 8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B15364690.png)
8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both an alkyne group and a dioxaspiro framework makes it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane typically involves the following steps:
-
Formation of the Spiro Ring: : The initial step involves the formation of the spiro ring system. This can be achieved through a cyclization reaction where a suitable diol reacts with a dihalide under basic conditions to form the 1,4-dioxaspiro[4.5]decane core.
-
Introduction of the Alkyne Group: : The prop-2-ynyloxy group is introduced via an etherification reaction. This involves the reaction of the spiro compound with propargyl alcohol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability. This includes using continuous flow reactors for the cyclization and etherification steps to enhance yield and purity while minimizing reaction times and costs.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Pd/C, Lindlar’s catalyst, and sodium borohydride (NaBH₄).
Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various ethers and alcohols depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism by which 8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane exerts its effects depends on the specific application:
Chemical Reactions: The alkyne group can participate in click chemistry reactions, forming stable triazole rings through cycloaddition with azides.
Biological Activity: The compound may interact with enzymes or receptors, modulating their activity. The dioxaspiro framework can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]decane: Lacks the prop-2-ynyloxy group, making it less versatile in chemical reactions.
8-Oxa-2-azaspiro[4.5]decane: Contains a nitrogen atom, which can alter its reactivity and biological activity.
2,8-Diazaspiro[4.5]decane: Features two nitrogen atoms, providing different chemical and biological properties.
Uniqueness
8-(Prop-2-ynyloxy)-1,4-dioxaspiro[45]decane is unique due to the presence of both an alkyne group and a dioxaspiro framework
Eigenschaften
Molekularformel |
C11H16O3 |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
8-prop-2-ynoxy-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H16O3/c1-2-7-12-10-3-5-11(6-4-10)13-8-9-14-11/h1,10H,3-9H2 |
InChI-Schlüssel |
GHIIQMVLLZQIBP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1CCC2(CC1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


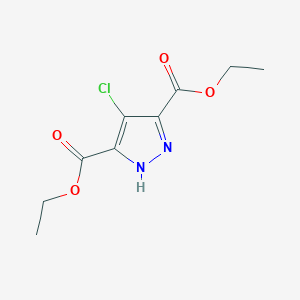
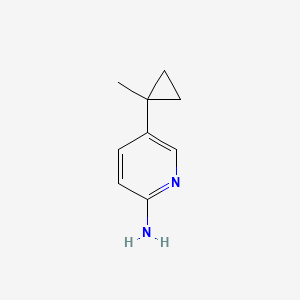

![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
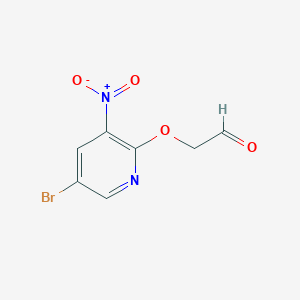
![5-Chloro-3-methylfuro[3,2-b]pyridine](/img/structure/B15364648.png)
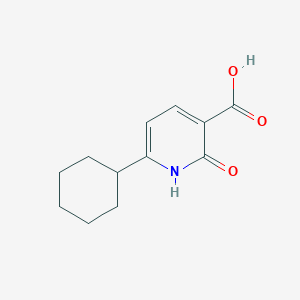
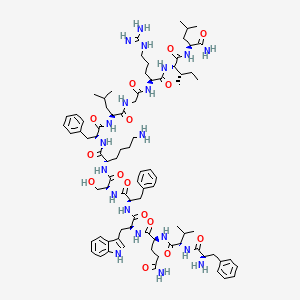
![6-Bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B15364657.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B15364670.png)

